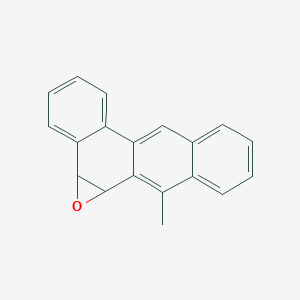
7-Methylbenz(a)anthracene-5,6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenz(a)anthracene-5,6-oxide is a polycyclic aromatic hydrocarbon derivative It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz(a)anthracene-5,6-oxide typically involves the epoxidation of Benz(a)anthracene derivatives. One common method is the reaction of Benz(a)anthracene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to introduce the epoxy group at the 5,6-position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylbenz(a)anthracene-5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of dihydrodiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include dihydrodiols, hydroxylated derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
7-Methylbenz(a)anthracene-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential impact on human health.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-Methylbenz(a)anthracene-5,6-oxide involves its interaction with cellular enzymes, particularly those involved in the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where the compound can form adducts, and various enzymes involved in detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the epoxy and methyl groups.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with four fused aromatic rings.
Uniqueness
7-Methylbenz(a)anthracene-5,6-oxide is unique due to the presence of the epoxy group at the 5,6-position and the methyl group at the 7-position. These structural features confer distinct reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
1155-38-0 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3 |
Clé InChI |
MFBSRFKHKCKLIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
SMILES canonique |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
Synonymes |
7-methylbenz(a)anthracene 5,6-oxide 7-methylbenzanthracene 5,6-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















